An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dichloro-6-fluorophenol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-dichloro-6-fluorophenol, a halogenated aromatic compound of significant interest in synthetic chemistry. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the core physicochemical properties, analytical characterization, synthetic pathways, reactivity, and safety protocols associated with this versatile chemical intermediate.
Chemical Identity and Core Physicochemical Properties
2,4-Dichloro-6-fluorophenol is a polysubstituted phenol characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring. This unique substitution pattern imparts specific reactivity and physical properties that make it a valuable building block in targeted synthesis.[1]
The fundamental identifiers and properties of this compound are summarized below. It is critical for researchers to verify the identity of their material using the analytical methods described in the subsequent section, as isomers with similar properties may exist.
| Property | Value | Source(s) |
| IUPAC Name | 2,4-dichloro-6-fluorophenol | [1] |
| CAS Number | 344-21-8 | [2] |
| Molecular Formula | C₆H₃Cl₂FO | [2] |
| Molecular Weight | 180.99 g/mol | [1] |
| Appearance | Colorless or yellowish transparent solid/liquid | [2] |
| Purity (Typical) | ≥98% | [2] |
| Application | Organic intermediate for chemical synthesis | [2][3] |
Note: Experimental data for properties such as boiling point, density, and precise solubility are not widely published. These values should be determined empirically for specific applications.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2,4-dichloro-6-fluorophenol is paramount before its use in any synthetic protocol. The following section outlines the expected spectroscopic signatures and a standard analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with coupling constants indicative of their meta-relationship. The chemical shifts will be influenced by the surrounding electron-withdrawing halogen substituents and the electron-donating hydroxyl group.
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¹⁹F NMR: A key diagnostic technique for this molecule is ¹⁹F NMR. A single resonance is expected, and its chemical shift provides a sensitive probe of the fluorine's electronic environment.[1] Any deviation or the presence of multiple signals could indicate isomeric impurities.
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¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents (OH, F, Cl, H).
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and halogenation pattern.
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Rationale: For chlorinated compounds, MS provides a definitive signature due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[1]
-
Expected Spectrum: A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion. The expected pattern is a molecular ion peak (M⁺), a peak at M+2, and a peak at M+4, with relative intensities of approximately 9:6:1.[1] For 2,4-dichloro-6-fluorophenol (MW ≈ 181), one should observe peaks around m/z 180, 182, and 184, confirming the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of CO, Cl, or HCl, providing further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups. The spectrum should prominently feature:
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A broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.
-
C-O stretching vibrations around 1200 cm⁻¹.
-
C-Cl and C-F stretching bands in the fingerprint region.
-
Aromatic C=C stretching vibrations around 1400-1600 cm⁻¹.
Analytical Workflow for Purity Assessment
A robust, self-validating protocol for determining the purity of a batch of 2,4-dichloro-6-fluorophenol is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.
Protocol: GC-MS Purity Analysis
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Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
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GC Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is ideal. The choice is based on the principle of separating compounds by boiling point and polarity; a 5% phenyl-methylpolysiloxane phase provides excellent resolution for many aromatic compounds.
-
Injector and Oven Program:
-
Use a split/splitless injector at a temperature of ~250°C to ensure rapid volatilization.
-
Begin the oven temperature program at a low temperature (e.g., 60°C) to resolve any volatile impurities, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C.
-
-
MS Detection: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300) in Electron Ionization (EI) mode.
-
Data Analysis:
-
Integrate the area of the main peak in the total ion chromatogram (TIC). Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Confirm the identity of the main peak by analyzing its mass spectrum, specifically looking for the characteristic M⁺/M+2/M+4 isotope pattern (m/z 180/182/184).
-
Caption: Analytical workflow for purity and identity confirmation.
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of 2,4-dichloro-6-fluorophenol requires careful control of regioselectivity. Halogenated phenols are valuable intermediates in the production of herbicides, insecticides, fungicides, and pharmaceuticals.[4] A common strategy involves the stepwise halogenation of a phenol precursor.
Route: Electrophilic Fluorination of 2,4-Dichlorophenol This is a logical and direct approach.
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Starting Material: 2,4-Dichlorophenol.
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Reaction: Electrophilic aromatic substitution. The hydroxyl group is a powerful ortho, para-director. Since the para position (C4) and one ortho position (C2) are already occupied by chlorine atoms, the remaining ortho position (C6) is highly activated and available for substitution.
-
Fluorinating Agent: A modern electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄), is required. Classical methods using elemental fluorine are too reactive and non-selective.
-
Causality: The strong activating and directing effect of the phenolic hydroxyl group ensures that fluorination occurs almost exclusively at the C6 position, making this a highly regioselective reaction.[1]
Caption: Proposed synthesis of 2,4-dichloro-6-fluorophenol.
Key Reactivity Insights
The chemical behavior of 2,4-dichloro-6-fluorophenol is governed by the interplay of its functional groups.
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Phenolic Hydroxyl Group: The acidic proton can be deprotonated by a base to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. The hydroxyl group also strongly activates the ring for further electrophilic substitution, although the existing halogens are deactivating.[5]
-
Aromatic Ring: The ring is electron-deficient due to the inductive effect of the three halogen atoms. This makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the halogens.
-
Carbon-Halogen Bonds: The C-F bond is significantly stronger than the C-Cl bonds. This differential reactivity can be exploited in certain reactions. For instance, in a fascinating study involving cytochrome P450 enzymes, 2,4-dichloro-6-fluorophenol underwent a dehalogenation/hydroxylation reaction where the fluorine atom at the C6 position was selectively replaced with a hydroxyl group.[6][7] This highlights its utility as a probe for studying enzymatic mechanisms.
Applications in Research and Development
2,4-Dichloro-6-fluorophenol is primarily utilized as a specialized building block in multi-step organic synthesis.
-
Agrochemicals: Halogenated phenols are foundational structures in many herbicides and fungicides.[4] This compound provides a scaffold that can be further functionalized to create novel active ingredients with potentially enhanced efficacy or different modes of action.
-
Pharmaceuticals: The introduction of fluorine into drug candidates is a common strategy to improve metabolic stability, binding affinity, and bioavailability. This molecule serves as a precursor for more complex pharmaceutical intermediates where the specific 2,4-dichloro-6-fluoro substitution pattern is desired.[3]
-
Mechanistic Studies: As demonstrated in the P450 enzyme research, this compound is valuable for probing the mechanisms of biological and chemical reactions, particularly those involving C-F bond activation.[6][7]
Safety, Handling, and Storage
GHS Hazard Classification (Anticipated)
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed. | GHS07 |
| Acute Toxicity, Dermal | Toxic in contact with skin. | GHS06 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | GHS05 |
| Serious Eye Damage | Causes serious eye damage. | GHS05 |
| Hazardous to the Aquatic | Toxic to aquatic life with long-lasting effects. | GHS09 |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A flame-resistant lab coat is mandatory. Ensure cuffs are snug.
-
-
Handling: Avoid creating dust. If the material is a solid, weigh it carefully. If it needs to be transferred, do so with caution to minimize dispersal. Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The storage area should be clearly marked.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
2,4-Dichloro-6-fluorophenol is a highly functionalized chemical intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, derived from its specific halogenation pattern, offer distinct advantages in molecular design. A thorough understanding of its analytical signatures, reactivity, and stringent adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.
References
-
Glory Chemical Industry Co., Ltd. (2025). How does the fluorine substitution in fluorophenol affect its properties compared to phenol? Retrieved from [Link]
-
Glory Chemical Industry Co., Ltd. (2025). What are the oxidation reactions of fluorophenol? Retrieved from [Link]
-
Cosa, Z., et al. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 65(24), 8145–8152. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 344-21-8|2,4-dichloro-6-fluorophenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen.
-
bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. PMC. Retrieved from [Link]
-
DoctorYourself.com. (n.d.). Diaz Chemical of Holley, NY is a Public Nuisance, says Attorney General. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]
-
bioRxiv. (2024). Unexpected Activities of CYP152 Peroxygenases towards Non-carboxylic Substrates Reveal Novel Substrate Recognition Mechanism and Catalytic Versatility. Retrieved from [Link]
- Google Patents. (n.d.). JPH04243846A - フルオロフェノール、フルオロハロフェノール....
Sources
- 1. 2,4-Dichloro-6-fluorophenol | 344-21-8 | Benchchem [benchchem.com]
- 2. 2,4-Dichloro-6-fluorophenol, CasNo.344-21-8 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 3. CAS 344-21-8: Phenol, 2,4-dichloro-6-fluoro- | CymitQuimica [cymitquimica.com]
- 4. EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen - Google Patents [patents.google.com]
- 5. kaibangchem.com [kaibangchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. doctoryourself.com [doctoryourself.com]
